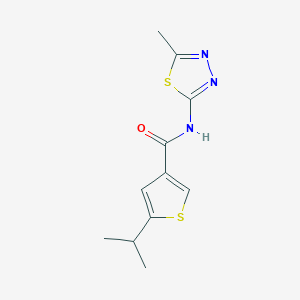![molecular formula C20H23NO4 B4677108 propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate
Descripción general
Descripción
Propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate, commonly known as propofol, is a short-acting intravenous sedative-hypnotic agent that is widely used for induction and maintenance of anesthesia, as well as for sedation in critical care settings. The compound was first synthesized in 1977, and since then, it has become one of the most commonly used anesthetic agents due to its rapid onset and recovery, as well as its favorable side effect profile.
Mecanismo De Acción
Propofol acts primarily as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neuronal activity. This results in the sedative and hypnotic effects of the drug. Additionally, propofol has been shown to have effects on other neurotransmitter systems, including the NMDA receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Propofol has a number of physiological effects, including sedation, hypnosis, and amnesia. It also has analgesic properties, although these are relatively weak compared to other anesthetic agents. Propofol has been shown to decrease cerebral blood flow and metabolic rate, and it has been investigated for its potential use in reducing intracranial pressure in patients with traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and recovery, as well as its favorable side effect profile. However, it has some limitations, including its relatively weak analgesic properties and its potential to cause respiratory depression at high doses.
Direcciones Futuras
There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic use in neurological disorders, such as traumatic brain injury and stroke. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of propofol, and to determine whether it may have potential therapeutic applications in the treatment of sepsis and other inflammatory conditions. Finally, further research is needed to better understand the effects of propofol on different neurotransmitter systems, and to identify potential new targets for therapeutic intervention.
Aplicaciones Científicas De Investigación
Propofol has been extensively studied for its use in anesthesia and sedation, as well as for its potential therapeutic effects in a variety of medical conditions. Research has shown that propofol has neuroprotective properties, and it has been investigated for its potential use in the treatment of traumatic brain injury, stroke, and other neurological disorders. Additionally, propofol has been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of sepsis and other inflammatory conditions.
Propiedades
IUPAC Name |
propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-8-6-9-17(12-16)21-19(22)13-25-18-10-5-7-14(2)15(18)3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPJAULLZMZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)



![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)
![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)